tert-butyl N-cyclopentyl-N-methylcarbamate
Description
Contextual Significance of Carbamate (B1207046) Functionalities in Contemporary Organic Synthesis
Carbamates, formally esters of carbamic acid, are integral to contemporary organic synthesis due to their dual nature as both robust protecting groups and versatile synthetic intermediates. nih.gov The tert-butoxycarbonyl (Boc) group, a key feature of the title compound, is one of the most widely employed protecting groups for amines. Its stability under a wide range of reaction conditions, coupled with its straightforward removal under mildly acidic conditions, makes it an invaluable tool for chemists. orgsyn.org This allows for the selective transformation of other functional groups within a molecule without affecting the protected amine.
Furthermore, carbamates are recognized as important structural motifs in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. uni.luchemicalbook.com They can act as peptide bond isosteres, enhancing the metabolic stability and cell permeability of peptide-based drugs. orgsyn.org The carbamate linkage can also participate in crucial hydrogen bonding interactions with biological targets, making it a key component in drug design. uni.lu
Specific Research Relevance of tert-butyl N-cyclopentyl-N-methylcarbamate within Carbamate Chemistry
While specific research literature on this compound is limited, its relevance can be inferred from its structure. The compound is an N-Boc protected secondary amine, specifically N-methylcyclopentylamine. The protection of secondary amines is a common challenge in multi-step syntheses, and the use of the Boc group is a standard strategy to achieve this.
The cyclopentyl group introduces a degree of rigidity and a specific spatial arrangement that could be of interest in the synthesis of conformationally constrained molecules. Such constraints are often sought in medicinal chemistry to enhance binding affinity and selectivity for a particular biological target. Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. For instance, related carbamate structures are used as intermediates in the synthesis of kinase inhibitors and other complex pharmaceutical compounds. chemicalbook.com
Scope of Academic Inquiry and Core Research Objectives for the Compound's Chemical Study
The primary research objectives for a comprehensive study of this compound would likely focus on several key areas. A fundamental objective would be the development and optimization of its synthesis. General methods for the N-Boc protection of secondary amines, such as the reaction of N-methylcyclopentylamine with di-tert-butyl dicarbonate (B1257347), would be the logical starting point. chemicalbook.com
Further academic inquiry would investigate the reactivity and stability of the compound under various conditions. This would involve exploring the limits of its stability towards different reagents and reaction conditions, which is crucial for its application as a protecting group.
A significant area of research would be its application as a synthetic intermediate. This would entail using this compound as a starting material for the synthesis of more complex molecules, particularly those with potential biological activity. The deprotection of the Boc group to liberate the secondary amine would be a key step, allowing for further functionalization. The unique steric and electronic properties conferred by the cyclopentyl and methyl groups would be of particular interest in directing the stereochemical outcome of subsequent reactions.
Interactive Data Tables
Below are predicted physicochemical properties for this compound.
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.29 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 199.15722903 g/mol |
| Monoisotopic Mass | 199.15722903 g/mol |
| Topological Polar Surface Area | 29.5 Ų |
| Heavy Atom Count | 14 |
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 200.1645 | 148.8 |
| [M+Na]+ | 222.1464 | 153.1 |
| [M-H]- | 198.1500 | 153.1 |
| [M+NH4]+ | 217.1911 | 170.2 |
| [M+K]+ | 238.1204 | 154 |
| [M+H-H2O]+ | 182.1545 | 143.3 |
| [M+HCOO]- | 244.1554 | 170.1 |
Data sourced from PubChem. uni.lu
Structure
3D Structure
Properties
CAS No. |
208245-79-8 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl N-cyclopentyl-N-methylcarbamate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12(4)9-7-5-6-8-9/h9H,5-8H2,1-4H3 |
InChI Key |
HYTWIEIIVMAMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCC1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for Tert Butyl N Cyclopentyl N Methylcarbamate
Established Carbamate (B1207046) Formation Protocols
Traditional methods for carbamate synthesis have long been the cornerstone of organic chemistry, providing reliable and well-understood pathways to these important compounds. These protocols often involve the use of common reagents to install the tert-butoxycarbonyl (Boc) protecting group onto a secondary amine.
Utilization of tert-butyl Chloroformate in N-Carbamylation Reactions
One of the classic methods for the synthesis of tert-butyl carbamates is the reaction of an amine with tert-butyl chloroformate. ambeed.comresearchgate.net This reagent provides a direct route to the desired carbamate through a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of tert-butyl N-cyclopentyl-N-methylcarbamate, N-methylcyclopentylamine would be treated with tert-butyl chloroformate in a suitable solvent, such as tetrahydrofuran (B95107), often at reduced temperatures to control the reaction's exothermicity. ambeed.com The choice of base is crucial to avoid side reactions, with non-nucleophilic amines like triethylamine (B128534) being a common choice.
| Reagent | Role | Key Considerations |
| N-methylcyclopentylamine | Starting amine | The nucleophile that attacks the chloroformate. |
| tert-Butyl Chloroformate | Carbamylating agent | Highly reactive and moisture-sensitive. researchgate.net |
| Base (e.g., Triethylamine) | Acid scavenger | Neutralizes the HCl generated during the reaction. ambeed.com |
| Solvent (e.g., THF) | Reaction medium | Should be inert to the reactants and byproducts. ambeed.com |
Application of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) for Amine Protection
A milder and more common alternative to tert-butyl chloroformate is di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comchemicalbook.com This reagent is widely used for the introduction of the Boc protecting group onto amines due to its lower toxicity and the benign nature of its byproducts (tert-butanol and carbon dioxide). chemicalbook.comorganic-chemistry.org The reaction of N-methylcyclopentylamine with Boc₂O is typically performed in a variety of solvents, including aqueous or anhydrous media, and can be facilitated by a base. chemicalbook.comorganic-chemistry.org In some instances, the reaction can proceed without a catalyst, particularly with more nucleophilic amines. organic-chemistry.org The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can significantly accelerate the reaction, especially for less reactive amines. researchgate.net
| Reagent | Role | Key Considerations |
| N-methylcyclopentylamine | Starting amine | Reacts with Boc₂O to form the carbamate. |
| Di-tert-butyl Dicarbonate (Boc₂O) | Boc-protecting agent | Stable, easy to handle, and efficient. chemicalbook.comchemicalbook.com |
| Base (optional, e.g., NaHCO₃, DMAP) | Catalyst/Proton Scavenger | Can accelerate the reaction and neutralize any acidic species. chemicalbook.comresearchgate.net |
| Solvent | Reaction medium | A wide range of solvents can be used. organic-chemistry.org |
Modified Curtius Rearrangement from Carboxylic Acid Precursors
The Curtius rearrangement offers an indirect route to carbamates from carboxylic acids. nih.govwikipedia.orgbyjus.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate. wikipedia.orgrsc.org In a modified, one-pot procedure, a carboxylic acid can be converted directly to a tert-butyl carbamate. acs.org This is achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which generates the acyl azide in situ. acs.orgorganic-chemistry.org The subsequent rearrangement in the presence of an alcohol, like tert-butanol, yields the desired carbamate. acs.org For the synthesis of this compound, this would conceptually start from a precursor that, upon rearrangement, would lead to the N-cyclopentyl-N-methylamino moiety, though this is a less direct approach compared to the direct carbamoylation of the secondary amine. A more direct application of the Curtius rearrangement would involve the generation of an isocyanate that is then trapped by N-methylcyclopentylamine.
| Step | Description | Key Reagents |
| 1. Acyl Azide Formation | The carboxylic acid is converted to an acyl azide. | Diphenylphosphoryl azide (DPPA) or sodium azide with an activating agent. nih.govresearchgate.net |
| 2. Rearrangement | The acyl azide rearranges to form an isocyanate with loss of nitrogen gas. | Typically requires heat. wikipedia.org |
| 3. Trapping | The isocyanate is trapped by an alcohol to form the carbamate. | tert-Butanol for Boc-carbamates. nih.gov |
Modern and Catalytic Approaches to Carbamate Synthesis
Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly catalytic methods for carbamate formation. These approaches often utilize transition metals or organocatalysts to facilitate the carbon-nitrogen bond formation.
Transition Metal-Catalyzed Pathways for Carbon-Nitrogen Bond Formation
Transition metal catalysis has emerged as a powerful tool for the synthesis of carbamates. These methods can offer high efficiency and selectivity under mild conditions. For instance, copper-catalyzed cross-coupling reactions have been developed for the synthesis of carbamates from amines and various carbonyl sources. organic-chemistry.org Palladium-catalyzed reactions have also been employed for the aminocarbonylation of various substrates to form carbamates. epa.gov While direct examples for this compound might be specific, the general principles of these catalytic systems are applicable. For example, a three-component coupling of an amine, carbon dioxide, and a halide in the presence of a suitable catalyst can provide a direct route to carbamates. organic-chemistry.org
| Catalyst System | Reactants | Description |
| Copper-based catalysts | Amine, Carbonyl Source | Facilitates the coupling of amines with sources like carbazates. organic-chemistry.org |
| Palladium-based catalysts | Amine, Carbon Monoxide, Alcohol | Enables the aminocarbonylation of substrates to form carbamates. epa.gov |
| Zirconium(IV) catalysts | Amine, Dialkyl Carbonate | Catalyzes the exchange process to form carbamates. organic-chemistry.org |
Organocatalytic Systems in N-Carbamylation
Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant attention as a green and sustainable alternative to metal-based catalysis. nih.gov For N-carbamylation reactions, various organocatalysts have been shown to be effective. For example, N-heterocyclic carbenes (NHCs) can activate carbonyl compounds, facilitating their reaction with amines to form carbamates. nih.gov Proline and its derivatives have also been used in asymmetric Mannich reactions to produce precursors for carbamates. orgsyn.org Furthermore, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the reaction of amines with carbon dioxide and an alkyl halide to form carbamates under mild conditions. nih.gov The use of N-methylimidazole has been shown to accelerate the one-pot synthesis of carbamates via a Lossen rearrangement. organic-chemistry.org
| Organocatalyst | Mechanism/Reaction Type | Key Features |
| N-Heterocyclic Carbenes (NHCs) | Activation of Carbonyls | Metal-free, mild reaction conditions. nih.gov |
| Proline | Asymmetric Mannich Reaction | Can create chiral centers in carbamate precursors. orgsyn.org |
| DBU | Base-promoted reaction with CO₂ | Utilizes a renewable C1 source (CO₂). nih.gov |
| N-Methylimidazole | Lossen Rearrangement | Accelerates the one-pot synthesis of carbamates. organic-chemistry.org |
Green Chemistry Principles in Reaction Design and Process Optimization
The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the development of environmentally benign and sustainable chemical processes. These principles influence every aspect of reaction design, from the choice of solvents to the utilization of renewable feedstocks and the minimization of waste.
Solvent selection is a critical factor in the environmental impact of chemical manufacturing, as solvents constitute a significant portion of the waste generated. nih.gov Traditional ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane (B91453) are effective but pose environmental and safety risks. wikipedia.org In the context of carbamate synthesis, a shift towards greener alternatives is a key focus.
Cyclopentyl methyl ether (CPME) has emerged as a promising eco-friendly solvent. nih.govresearchgate.net Its favorable properties include a high boiling point (106 °C), low potential for peroxide formation, and stability under both acidic and basic conditions. wikipedia.org CPME is hydrophobic, which simplifies product extraction from aqueous phases and reduces the amount of solvent remaining in wastewater. wikipedia.org Its stability and ease of recovery and recycling make it a superior alternative to more problematic ethereal solvents. nih.gov The use of CPME can lead to easier workup procedures, often allowing for product isolation by simple filtration. nih.gov
Table 1: Comparison of Properties of Common Ethereal Solvents and CPME
| Property | Tetrahydrofuran (THF) | 1,4-Dioxane | Cyclopentyl Methyl Ether (CPME) |
| Boiling Point (°C) | 66 | 101 | 106 wikipedia.org |
| Water Solubility | Miscible | Miscible | 0.3 g / 100 g wikipedia.org |
| Peroxide Formation | High | Moderate | Low wikipedia.org |
| Green Classification | Problematic | Problematic | Recommended Alternative nih.gov |
This table is generated based on data from multiple sources.
Utilizing carbon dioxide (CO2) as a C1 feedstock for chemical synthesis is a highly attractive green chemistry strategy, as it transforms a greenhouse gas into a valuable chemical building block. psu.edumdpi.com CO2 is a non-toxic, non-corrosive, and abundant resource, making it an ideal substitute for hazardous reagents like phosgene (B1210022), which are traditionally used in carbamate production. psu.edunih.gov
The synthesis of carbamates from CO2, an amine (like N-methylcyclopentanamine), and an alcohol (tert-butanol) is a key area of research. psu.edu The reaction typically proceeds through the formation of a carbamic acid intermediate from the amine and CO2. nih.gov Catalytic systems, often involving basic catalysts, are employed to facilitate the subsequent dehydrative condensation to form the carbamate. psu.edu This direct synthesis route avoids the use of highly toxic and corrosive phosgene and its derivatives. nih.gov
Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. numberanalytics.com
In the synthesis of this compound, maximizing atom economy involves designing reaction pathways that minimize the formation of by-products. nih.gov For instance, addition reactions are generally more atom-economical than substitution or elimination reactions. scranton.edu The direct synthesis of carbamates from CO2, amines, and alcohols is an example of a more atom-economical route compared to traditional methods that generate significant stoichiometric by-products. psu.edunih.gov The goal is to design a process where the mass of the reactants is as close as possible to the mass of the final product, thereby reducing waste that requires disposal or treatment. primescholars.com
Continuous flow chemistry offers significant advantages for the production of fine chemicals like this compound, aligning well with green chemistry principles. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.
Key benefits of continuous flow synthesis include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or unstable intermediates.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.
Increased Reproducibility and Scalability: Flow processes are often more reproducible and easier to scale up compared to batch reactions. rsc.org
Reduced Waste and Energy Consumption: The optimization of reaction conditions in flow systems can lead to higher yields and selectivity, reducing by-product formation and energy usage. rsc.org
For the synthesis of carbamates, continuous flow can enable the use of reaction conditions that are challenging to manage in traditional batch setups, such as the handling of gaseous reagents like CO2 or the generation of reactive intermediates. rsc.org
Multicomponent and One-Pot Synthetic Sequences
Multicomponent reactions (MCRs) and one-pot syntheses are powerful strategies for increasing efficiency and sustainability in organic synthesis. nih.gov These approaches involve combining multiple reaction steps in a single reaction vessel, which can significantly shorten synthesis times, reduce solvent usage, and minimize waste from purification of intermediate compounds. rsc.org
For the synthesis of this compound, a hypothetical one-pot approach could involve the in-situ formation of the N-methylcyclopentanamine followed by its reaction with a tert-butoxycarbonylating agent. The development of MCRs for carbamate synthesis is an active area of research, aiming to combine reactants like an amine, an alcohol, and a carbon source (such as CO2) in a single, catalytically driven process. psu.edunih.gov The success of these strategies relies on the careful selection of mutually compatible reaction conditions for each step of the sequence. nih.gov
Isolation and Advanced Purification Techniques for this compound
Advanced purification techniques are then employed to achieve the desired level of purity. These methods include:
Crystallization: This is a common technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the carbamate at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the solution. ijddr.in
Chromatography: Various chromatographic methods are used for high-purity separations.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful analytical and preparative technique for separating carbamates from impurities. sielc.com Methods often use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic acid for mass spectrometry compatibility. sielc.com
Column Chromatography: For larger scale purification, column chromatography using silica (B1680970) gel or other stationary phases like Florisil can be effective. epa.gov The choice of eluent (solvent system) is optimized to achieve separation between the product and any remaining starting materials or by-products.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov Reverse-phase TLC can also serve as a confirmatory tool. nih.gov
The selection of the appropriate isolation and purification strategy depends on the scale of the synthesis and the required purity of the final this compound.
Molecular Structure and Conformational Analysis of Tert Butyl N Cyclopentyl N Methylcarbamate
Advanced Spectroscopic Elucidation of Molecular Architecture
Spectroscopic methods are pivotal in defining the molecular framework of tert-butyl N-cyclopentyl-N-methylcarbamate, from bond connectivity to the spatial orientation of its constituent atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Preferences (e.g., Syn/Anti Isomerism)
High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom within the molecule.
The carbamate (B1207046) functionality introduces the possibility of syn/anti isomerism due to hindered rotation around the C-N bond. These rotamers can often be observed and quantified by NMR, particularly at low temperatures, as distinct sets of signals for the N-methyl and cyclopentyl groups. The relative populations of the syn and anti conformers are influenced by steric hindrance between the bulky tert-butyl and cyclopentyl groups.
No specific experimental NMR data for this compound was found in the search results. The following table represents typical chemical shift ranges for similar carbamate structures and is for illustrative purposes.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | 1.4 - 1.6 | 28 - 29 |
| tert-Butyl (quaternary C) | - | 79 - 81 |
| N-CH₃ | 2.7 - 2.9 | 33 - 35 |
| Cyclopentyl (CH) | 4.0 - 4.5 | 55 - 60 |
| Cyclopentyl (CH₂) | 1.5 - 1.9 | 23 - 25, 32 - 34 |
| Carbonyl (C=O) | - | 154 - 156 |
This table is illustrative and not based on experimental data for the specific compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group, typically appearing in the region of 1700-1680 cm⁻¹.
Other key vibrational modes include C-H stretching vibrations of the tert-butyl and cyclopentyl groups, N-C stretching, and various bending vibrations. researchgate.net The positions and shapes of these bands can offer insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. mdpi.com For instance, the study of related tert-butyl compounds shows characteristic vibrations for the t-butyl group. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O Stretch (Carbamate) | 1700 - 1680 |
| C-H Stretch (Aliphatic) | 2970 - 2850 |
| N-C Stretch | 1250 - 1180 |
| O-C-O Stretch | 1160 - 1050 |
This table is illustrative and based on general values for carbamates and related structures.
Mass Spectrometry for Molecular Formula Verification and Elucidation of Fragmentation Pathways
Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the mass of the intact molecule. mdpi.com High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula, C₁₁H₂₁NO₂. uni.lu
The fragmentation pattern observed in the mass spectrum reveals information about the molecule's structure. Common fragmentation pathways for carbamates include the loss of the tert-butyl group as a stable tert-butyl cation, and cleavage of the C-O and N-C bonds of the carbamate linkage. Understanding these pathways helps to piece together the structural puzzle of the molecule.
| Ion | m/z (mass-to-charge ratio) | Possible Identity |
| [M+H]⁺ | 200.16451 | Protonated molecule |
| [M+Na]⁺ | 222.14645 | Sodiated molecule |
| [M-C₄H₈]⁺ | 143 | Loss of isobutylene |
| [C₄H₉]⁺ | 57 | tert-Butyl cation |
Data for [M+H]⁺ and [M+Na]⁺ are from predicted values. uni.lu
X-ray Crystallography for Solid-State Structural Determination
As of the latest information, a crystal structure for this compound has not been deposited in publicly available databases. However, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals could be grown, this technique would provide accurate bond lengths, bond angles, and torsional angles. mdpi.com It would also definitively resolve the syn/anti conformational preference in the crystalline form and reveal details about intermolecular packing and interactions. mdpi.com
Theoretical and Computational Chemistry Investigations
Computational chemistry provides a powerful lens through which to examine the electronic structure and bonding of this compound at a quantum mechanical level.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Electronic Structure and Bonding Characteristics
Density Functional Theory (DFT) is a computational method widely used to predict the geometric and electronic properties of molecules. nih.govresearchgate.net Calculations using appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry of this compound. nih.gov
Conformational Landscape Analysis and Rotational Barriers (e.g., C-N Bond Rotation)
The conformational flexibility of carbamates is a critical determinant of their chemical and biological activity. A key feature of the molecular structure of this compound is the rotational barrier around the carbamate C-N bond. This rotation is hindered due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon is analogous to the restricted rotation observed in amides.
Theoretical studies, often employing Density Functional Theory (DFT) calculations, are instrumental in elucidating the conformational landscape and quantifying the energy barriers associated with bond rotations. For N-alkylcarbamates, the rotational barrier around the C(carbonyl)-N bond is typically in the range of 16 kcal/mol. nih.gov The substitution pattern on the nitrogen atom, in this case, a methyl and a cyclopentyl group, influences this barrier. The presence of two distinct substituents on the nitrogen leads to the existence of two stable conformers, generally referred to as E and Z isomers, arising from rotation around the O=C-N bond.
Computational modeling of this compound would involve a potential energy surface (PES) scan by systematically rotating the C-N bond. This analysis reveals the low-energy conformations and the transition states that connect them. The rotational barrier is the energy difference between the ground state conformer and the transition state. It is anticipated that the cyclopentyl group, being bulkier than the methyl group, will have a significant impact on the steric interactions in the transition state, thereby influencing the rotational barrier.
A representative analysis would involve geometry optimization of the ground state conformers and the transition state for the C-N bond rotation. The calculated energy difference provides the rotational barrier. DFT calculations, for instance at the M06-2X/6-311+G* level of theory, are well-suited for this purpose and have been shown to reproduce experimental barriers with good accuracy. mdpi.comnih.gov
Table 1: Calculated Rotational Barrier for C-N Bond Rotation in this compound
| Parameter | Calculated Value (kcal/mol) |
| Energy of Ground State Conformer | EGS |
| Energy of Transition State | ETS |
| Rotational Barrier (ΔG‡) | ~15-17 |
| Note: The values presented are hypothetical based on typical ranges for similar carbamates and would be determined via specific DFT calculations. |
Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects
While DFT calculations provide static pictures of the most stable conformers and the transition states, the molecule is dynamic in reality, constantly undergoing conformational changes. Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational fluxionality of this compound over time and to understand the influence of the solvent environment on its behavior.
MD simulations would typically be performed using a classical force field optimized for organic molecules. The simulation would involve placing the carbamate molecule in a box of solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide) and solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.
Analysis of the MD trajectory would reveal the preferred conformations in solution and the frequency of transitions between them. For this compound, the simulation would illustrate the puckering of the cyclopentyl ring, the rotation around the C-N bond, and the orientation of the tert-butyl group. It is generally observed for carbamates that the rotational barrier is not significantly affected by the polarity of the solvent.
Furthermore, MD simulations can provide insights into the solvent's role in stabilizing or destabilizing certain conformations through specific interactions like hydrogen bonding or non-specific dielectric effects. The radial distribution function (RDF) between specific atoms of the carbamate and solvent molecules can be calculated from the MD trajectory to quantify these interactions.
Table 2: Representative Conformational Dihedrals from a Hypothetical Molecular Dynamics Simulation
| Dihedral Angle | Predominant Range (degrees) in Water | Predominant Range (degrees) in Chloroform |
| O=C-N-Ccyclopentyl | 170 to 190 | 170 to 190 |
| O=C-N-Cmethyl | -10 to 10 | -10 to 10 |
| C-N-Ccyclopentyl-C | Variable (reflecting ring pucker) | Variable (reflecting ring pucker) |
| Note: The data is illustrative of expected outcomes from an MD simulation and shows minor solvent dependency for the main C-N rotational preference. |
Prediction of Spectroscopic Parameters to Complement Experimental Data
Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can be used to interpret and complement experimental data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. DFT calculations are a reliable method for the accurate prediction of these parameters. nih.govresearchgate.net
For this compound, the 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a suitable DFT functional and basis set. mdpi.com The calculated chemical shifts for the different conformers can help in the assignment of the experimental spectrum and provide insights into the conformational equilibrium in solution. The presence of E/Z isomerism due to the restricted C-N rotation would be expected to result in two sets of signals for the methyl and cyclopentyl groups at low temperatures, which would coalesce at higher temperatures as the rate of rotation increases.
Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. The calculated frequencies can aid in the assignment of the experimental IR bands. Key vibrational modes to analyze would include the C=O stretching frequency of the carbamate group, the C-N stretching frequency, and the various C-H stretching and bending modes of the alkyl groups.
Table 3: Predicted 13C NMR Chemical Shifts for the Major Conformer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155 |
| Quaternary (C(CH3)3) | ~80 |
| tert-Butyl (CH3) | ~28 |
| N-CH3 | ~34 |
| N-CH (cyclopentyl) | ~58 |
| Cyclopentyl CH2 | ~24, ~32 |
| Note: These are hypothetical but representative values based on typical chemical shifts for similar functional groups and would be obtained from specific GIAO/DFT calculations. |
Chemical Reactivity and Transformation Pathways of Tert Butyl N Cyclopentyl N Methylcarbamate
Mechanisms of tert-butyl Carbamate (B1207046) Group Cleavage and Deprotection
The removal of the Boc group is a fundamental transformation, enabling the liberation of the parent N-cyclopentyl-N-methylamine. This deprotection is most frequently accomplished under acidic conditions, although numerous other strategies have been developed to enhance selectivity and compatibility with sensitive functional groups. acs.org
The cleavage of the tert-butyl carbamate group under acidic conditions is a robust and widely used method. fishersci.co.uk The reaction proceeds through a specific, multi-step mechanism involving hydrolysis and subsequent decarboxylation. commonorganicchemistry.com
The established mechanism is as follows:
Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid). commonorganicchemistry.com
Carbocation Formation: The protonated intermediate is unstable and fragments. This involves the cleavage of the oxygen-tert-butyl bond to release a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.comreddit.com
Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, losing carbon dioxide (CO2) in a decarboxylation step. commonorganicchemistry.com
Amine Liberation: This decarboxylation yields the free secondary amine, N-cyclopentyl-N-methylamine. Under the acidic reaction conditions, this amine is typically protonated to form its corresponding ammonium salt. commonorganicchemistry.com
The tert-butyl cation generated during this process can be quenched by a suitable nucleophile, or it can deprotonate to form isobutylene gas. commonorganicchemistry.com Kinetic studies on similar N-Boc cleavage reactions have shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid, suggesting a general acid-catalyzed fragmentation of a reversibly formed ion pair from the protonated carbamate. nih.gov
While strong acids are effective, the need for milder and more selective methods has led to the development of various catalytic and orthogonal deprotection strategies. These methods are crucial when working with complex molecules containing other acid-labile functional groups. acsgcipr.org The Boc group's stability towards bases, nucleophiles, and catalytic hydrogenation allows for orthogonal protection schemes with groups like Fmoc (fluorenylmethyloxycarbonyl), which are base-labile. organic-chemistry.org
A range of catalytic systems can achieve Boc deprotection under non-traditional conditions. Lewis acids such as zinc bromide (ZnBr2) have been shown to chemoselectively deprotect tert-butyl esters, though N-Boc groups were found to be labile under these conditions as well. acs.org Milder, catalytic approaches include the use of oxalyl chloride in methanol or catalytic amounts of iodine. nih.gov More recently, radical-mediated protocols using reagents like tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue") in combination with a silane have been reported for the catalytic cleavage of the C–O bond in tert-butyl carbamates under mild conditions. acs.orgacs.org
| Reagent/System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp | Standard, strong acid method. Fast and efficient. | fishersci.co.uk |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Common strong acid alternative to TFA. | nih.gov |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid catalysis. | acs.org |
| Oxalyl Chloride / Methanol | Methanol (MeOH), Room Temp | Mild conditions, tolerant of many functional groups. | nih.gov |
| Tris(4-bromophenyl)aminium radical cation / Triethylsilane | Room Temp | Mild, catalytic radical-mediated C-O bond cleavage. | acs.orgacs.org |
| Iodine (catalytic) | Solvent-free or in solvent | Mild catalytic method. | nih.gov |
Stereochemical Aspects of Reactions Involving the Cyclopentyl Moiety
The cyclopentyl moiety of tert-butyl N-cyclopentyl-N-methylcarbamate introduces specific stereochemical considerations into its reactions. Unlike planar aromatic rings or conformationally locked systems, the cyclopentane ring is non-planar and dynamic, adopting puckered conformations known as the "envelope" and "half-chair" to alleviate angle and torsional strain. libretexts.org This conformational flexibility can influence the stereochemical outcome of reactions occurring at or adjacent to the ring.
Furthermore, if a reaction generates a carbocation on the cyclopentyl ring (for example, through the loss of a leaving group), the system may be prone to rearrangement. Carbocations adjacent to small rings like cyclobutane are known to undergo ring expansion to form a more stable cyclopentyl cation. chemistrysteps.com Similarly, a cyclopentylcarbinyl cation could potentially rearrange. While the nitrogen atom of the carbamate is rendered trigonal planar by resonance and is not a stereocenter, chiral centers elsewhere on the cyclopentyl ring would make the molecule chiral and influence its reactivity. Specific studies detailing the stereochemical outcomes of reactions for this compound are not prevalent, but these general principles govern its expected behavior.
Degradation Pathways and Chemical Stability under Various Conditions
The stability of this compound is finite and subject to degradation under specific environmental stresses, such as high temperature or the presence of certain chemical reagents. Understanding these pathways is critical for its storage, handling, and application in multi-step syntheses.
N-Boc protected amines can undergo thermal decomposition. Studies on analogous tert-butyl N-arylcarbamates have shown that heating these compounds to temperatures around 180 °C results in a first-order decomposition reaction. cdnsciencepub.com The primary products identified from this thermolysis are the corresponding free amine, carbon dioxide, and isobutylene, which aligns with the products seen in acid-mediated deprotection. cdnsciencepub.com
More recent investigations using continuous flow reactors have explored the thermal deprotection of various N-Boc amines at higher temperatures (150–240 °C). acs.org These studies indicate that secondary N-Boc amines, such as the title compound, can be deprotected more efficiently than primary N-Boc amines under similar thermal conditions. acs.org The degradation pathway is believed to proceed through a cyclic transition state, leading to the elimination of CO2 and isobutylene to liberate the amine.
| Starting Material Class | Conditions | Identified Products | Reference |
|---|---|---|---|
| tert-butyl N-arylcarbamates | 177.5 °C in Diphenyl ether | Aniline derivative, Carbon Dioxide, Isobutylene | cdnsciencepub.com |
| N-Boc alkyl and aryl amines | 150–240 °C in Continuous Flow (TFE solvent) | Corresponding amine, Carbon Dioxide, Isobutylene | acs.org |
Beyond acid-mediated cleavage, the chemical stability of the Boc group is notable. It is highly resistant to hydrolysis under basic conditions, a key feature that distinguishes it from simple esters like ethyl acetate. reddit.com This stability arises because the lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, making it significantly less susceptible to nucleophilic attack by hydroxide ions. reddit.com
While resistant to basic hydrolysis, decomposition can be facilitated by other means. For instance, certain protic ionic liquids or deep eutectic solvents have been shown to act as effective catalysts for the hydrolytic cleavage of N-Boc groups, often under milder conditions than strong acids. mdpi.comresearchgate.net Transesterification, the exchange of the tert-butyl group for another alkyl group from an alcohol solvent, is not a commonly reported reaction for tert-butyl carbamates under neutral or basic conditions due to the stability of the carbamate group. However, one-pot procedures involving deprotection followed by reaction with other reagents can be mistaken for direct transformation. acs.org The primary chemical decomposition pathway remains acid-catalyzed hydrolysis and decarboxylation.
Kinetic and Thermodynamic Studies of Reactivity
While specific kinetic and thermodynamic studies for this compound are not extensively documented in publicly available literature, its reactivity is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. The cleavage of the Boc group is a well-studied transformation, and the kinetic and thermodynamic principles governing this reaction can be applied to understand the reactivity of the title compound.
The most common transformation pathway for this compound is the acid-catalyzed cleavage of the Boc group to yield N-cyclopentyl-N-methylamine, carbon dioxide, and tert-butanol or its subsequent elimination product, isobutylene. The reaction is thermodynamically favored due to the formation of the stable carbamic acid intermediate, which readily decarboxylates.
Kinetic studies on the acid-catalyzed deprotection of various Boc-protected amines have revealed important mechanistic details. The reaction rate can exhibit a second-order dependence on the concentration of strong acids like hydrochloric acid (HCl). nih.govresearchgate.netscribd.com This suggests a mechanism involving a pre-equilibrium protonation of the carbamate carbonyl oxygen, followed by a rate-determining step where a second acid molecule facilitates the departure of the tert-butyl cation. nih.govscribd.com The general mechanism is outlined below:
Protonation: The carbonyl oxygen of the Boc group is reversibly protonated by an acid (H-A).
Formation of tert-butyl cation: The protonated intermediate undergoes unimolecular decomposition to form a tert-butyl cation and a carbamic acid.
Deprotonation and Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the corresponding amine and carbon dioxide. The tert-butyl cation can be trapped by a nucleophile or undergo elimination to form isobutylene.
The rate of deprotection is influenced by several factors, including the strength of the acid, the solvent, and the temperature. Stronger acids generally lead to faster reaction rates.
In addition to acid-catalyzed deprotection, thermal cleavage of the Boc group is also a viable transformation pathway. Studies on various N-Boc protected amines have shown that deprotection can be achieved by heating in a suitable solvent, often at temperatures ranging from 120 to 240 °C. acs.org The efficiency of thermal deprotection is dependent on the solvent and the structure of the amine. For instance, deprotection of secondary N-Boc amines has been found to be more efficient than that of primary N-Boc amines under similar thermal conditions. acs.org
The following interactive table summarizes general conditions for the deprotection of Boc-protected secondary amines, which are analogous to the expected reactivity of this compound.
| Substrate Type | Reagent/Conditions | Solvent | Temperature (°C) | Time | Observations |
| General N-Boc Secondary Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 h | Common and effective method. |
| General N-Boc Secondary Amine | HCl | Dioxane or Ethyl Acetate | Room Temperature | 1-4 h | Widely used, can show second-order kinetics. nih.govresearchgate.net |
| N-Boc Cyclic Secondary Amines | Thermal | Trifluoroethanol (TFE) | 150 | 60 min | Efficient deprotection under continuous flow. acs.org |
| N-Boc Cyclic Secondary Amines | Thermal | Methanol (MeOH) | >120 | 30 min | High efficiency at elevated temperatures. acs.org |
Role as a Strategic Synthetic Intermediate in Subsequent Transformations
This compound serves as a strategic synthetic intermediate primarily by providing temporary protection for the secondary amine, N-cyclopentyl-N-methylamine. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic or specific thermal conditions.
The strategic importance of this intermediate lies in its ability to mask the nucleophilic and basic nature of the nitrogen atom. This allows for chemical modifications to be performed on other parts of a molecule without interference from the secondary amine. Once the desired transformations are complete, the Boc group can be selectively removed to liberate the N-cyclopentyl-N-methylamine moiety for subsequent reactions.
The general synthetic strategy involving this compound can be envisioned as follows:
Protection: The secondary amine, N-cyclopentyl-N-methylamine, is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or another suitable Boc-introducing reagent to form this compound.
Intermediate Modification: The molecule containing the protected amine can then undergo various reactions, such as oxidation, reduction, carbon-carbon bond formation, or functional group interconversion, at other sites. The Boc group is robust enough to withstand many of these conditions.
Deprotection: In the final stages of the synthesis, the Boc group is removed, typically with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane or an alcohol. researchgate.net This unmasks the secondary amine, making it available for further functionalization, such as acylation, alkylation, or participation in the formation of a larger molecular framework.
While the role of tert-butyl carbamates as protecting groups is a fundamental concept in organic synthesis, specific examples detailing the use of this compound in multi-step synthetic sequences are not prominently reported in a survey of chemical literature. However, its structure makes it an ideal intermediate for the synthesis of more complex molecules where the N-cyclopentyl-N-methylamino group is a required structural element. For instance, it could be utilized in the synthesis of pharmaceutical compounds, agrochemicals, or novel ligands where this specific secondary amine functionality is crucial for biological activity or chemical properties.
Advanced Applications in Organic Synthesis and Chemical Sciences Excluding Biological/clinical Uses
Utilization as a Versatile Protecting Group for Amines and Amino Acids in Complex Synthesis
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules containing amine functionalities. nih.govnih.gov Carbamates, such as tert-butyl N-cyclopentyl-N-methylcarbamate, are widely employed as protecting groups for amines due to their stability under a range of reaction conditions and the relative ease of their removal. nih.gov The Boc group, in particular, can be readily cleaved under acidic conditions, such as with trifluoroacetic acid, which allows for the selective deprotection of the nitrogen atom without affecting other sensitive functional groups that might be present in the molecule. nih.gov
In the context of multi-step synthesis, the N-cyclopentyl-N-methylamino moiety, once deprotected from its tert-butyl carbamate (B1207046) form, can participate in a wide array of chemical transformations. vapourtec.com The cyclopentyl group can introduce specific steric and conformational constraints, which can be crucial in directing the stereochemical outcome of subsequent reactions. The methyl group on the nitrogen atom also influences the nucleophilicity and reactivity of the resulting secondary amine.
The general strategy of using Boc-protected amines is fundamental in the synthesis of peptides and other complex natural products. This approach prevents the nucleophilic amine from participating in unwanted side reactions while other parts of the molecule are being modified. orgsyn.org Although direct literature examples detailing the use of this compound in the total synthesis of a specific complex molecule are not prevalent, the principles of Boc-protection are broadly applicable. nih.gov The stability of the carbamate allows for a wide range of synthetic manipulations on other parts of a molecule, and its subsequent removal provides a secondary amine ready for further functionalization.
| Feature | Description | Reference |
| Protecting Group | tert-butoxycarbonyl (Boc) | nih.govnih.gov |
| Protected Functionality | Secondary Amine (N-cyclopentyl-N-methylamine) | nih.gov |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid) | nih.gov |
| Key Advantage | Stability and selective removal | nih.gov |
Precursor for the Synthesis of Novel Nitrogen-Containing Chemical Entities
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their synthesis a central focus of organic chemistry. nih.govacs.orgmdpi.comopenmedicinalchemistryjournal.com Boc-protected amines, including this compound, serve as valuable precursors for the construction of these important molecular scaffolds. mdpi.comresearchgate.net Following the deprotection of the Boc group, the liberated N-cyclopentyl-N-methylamine can be used as a nucleophile in various cyclization reactions to form a range of heterocyclic systems.
For instance, the secondary amine can react with suitable electrophiles to construct five, six, or seven-membered rings, which are common motifs in biologically active compounds. The cyclopentyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions, providing a handle for controlling the final three-dimensional structure of the heterocyclic product. The synthesis of novel heterocyclic amino acid-like building blocks has been demonstrated using N-Boc protected cyclic amines, which can then be incorporated into larger, more complex molecules. beilstein-journals.org
The general utility of Boc-protected amines in the synthesis of nitrogenous compounds is well-documented. orgsyn.org They can be employed in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov While specific examples showcasing this compound in such reactions are limited, its structural features are amenable to these powerful synthetic strategies.
Design and Synthesis of Advanced Chemical Building Blocks and Probes
Chemical probes are essential tools for elucidating biological processes and for the identification and validation of new drug targets. researchgate.net The synthesis of these probes often requires the use of versatile building blocks that can be readily modified and incorporated into larger molecular frameworks. N-Boc protected amines, including this compound, can function as such building blocks. beilstein-journals.org
While direct synthesis of a chemical probe from this compound is not explicitly detailed in the literature, the synthesis of various N-Boc protected secondary amines for use in creating photoreactive probes for histone deacetylases (HDAC) has been reported, highlighting the utility of this class of compounds in chemical biology. nih.gov
Potential Applications in Polymer Chemistry or Advanced Materials Synthesis (Related to Carbamate Linkages)
The carbamate linkage is the defining feature of polyurethanes, a major class of polymers with a vast range of applications. wikipedia.orgyoutube.com While polyurethanes are typically synthesized from the reaction of isocyanates with alcohols, there is growing interest in the development of non-isocyanate routes to polycarbamates. wikipedia.org Monomers containing carbamate functionalities can be polymerized to create novel materials with unique properties. google.com
Theoretically, a molecule like this compound, after suitable modification to introduce a polymerizable group, could serve as a monomer in the synthesis of specialty polymers. The presence of the cyclopentyl group could impart specific thermal and mechanical properties to the resulting polymer. For instance, the incorporation of cyclic structures into a polymer backbone can increase its glass transition temperature and enhance its rigidity.
An in-depth analysis of this compound reveals significant potential for future research and development within the broader field of carbamate chemistry. This article explores emerging opportunities, focusing on advanced synthetic methods, mechanistic understanding, technological integration, and sustainable practices.
Future Research Directions and Emerging Opportunities
The landscape of carbamate (B1207046) synthesis is rapidly evolving, driven by the need for greater efficiency, sustainability, and precision. Future research concerning compounds like tert-butyl N-cyclopentyl-N-methylcarbamate is poised to capitalize on several key areas of innovation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-cyclopentyl-N-methylcarbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) reacting with a cyclopentyl-methylamine precursor. Key variables include solvent choice (e.g., THF or DCM for anhydrous conditions), base selection (NaH or Et₃N to deprotonate the amine), and temperature control (0–25°C to minimize side reactions). Optimizing stoichiometry and reaction time (4–12 hours) improves yields (70–85%) and purity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. What analytical techniques are most effective for characterizing this compound and verifying structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and purity, while Infrared (IR) spectroscopy identifies carbamate C=O stretching (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Differential Scanning Calorimetry (DSC) evaluates thermal stability, and Mass Spectrometry (HRMS) validates molecular weight .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate hydrolysis. Regular stability testing via TLC or HPLC monitors degradation (e.g., tert-butyl group cleavage) .
Advanced Research Questions
Q. How can reaction parameters be optimized to mitigate competing side reactions during carbamate formation?
- Methodological Answer : Competing N-alkylation or over-substitution can be minimized by:
- Using a slow addition of tert-butyl chloroformate to the amine precursor.
- Employing bulky bases (e.g., DIPEA) to reduce nucleophilic byproducts.
- Conducting reactions under strict anhydrous conditions (molecular sieves) to prevent hydrolysis .
Q. How does the stereochemistry of the cyclopentyl group influence the compound's reactivity in subsequent derivatization reactions?
- Methodological Answer : The cyclopentyl ring’s conformation (e.g., chair vs. boat) affects steric accessibility. For example, axial substituents may hinder nucleophilic attack at the carbamate carbonyl, requiring tailored catalysts (e.g., Lewis acids like BF₃·Et₂O) to enhance reactivity. Computational modeling (DFT) predicts steric and electronic effects .
Q. What strategies resolve discrepancies in NMR data when analyzing this compound derivatives?
- Methodological Answer : Ambiguities in splitting patterns (e.g., overlapping cyclopentyl protons) can be addressed via:
- 2D NMR (COSY, HSQC) to assign coupling networks.
- Variable-temperature NMR to resolve dynamic effects (e.g., ring-flipping).
- Comparison with computed chemical shifts (DFT/GIAO) .
Q. How do electron-withdrawing/donating substituents on the carbamate nitrogen affect stability under acidic/basic conditions?
- Methodological Answer : Electron-withdrawing groups (e.g., -SO₂F) increase electrophilicity at the carbonyl, accelerating hydrolysis. In contrast, electron-donating groups (e.g., -CH₃) stabilize the carbamate under basic conditions. Controlled pH studies (pH 2–12) and kinetic monitoring (UV-Vis) quantify degradation rates .
Q. What are the key considerations for incorporating this carbamate into multi-step syntheses of bioactive molecules?
- Methodological Answer : The tert-butyl group serves as a transient protecting group for amines. Ensure compatibility with subsequent steps (e.g., hydrogenolysis, Grignard reactions). Orthogonal protection (e.g., Fmoc for amines) may be required. Post-derivatization, Boc deprotection (TFA/DCM) must avoid side reactions with sensitive functional groups .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols (e.g., IC₅₀ determination in triplicate) and validate target engagement (SPR, ITC). Cross-reference structural analogs (e.g., tert-butyl N-cyclopentyl vs. N-ethyl derivatives) to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
